

Application Notes and Protocols for ENS-163 Phosphate in Acetylcholine Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

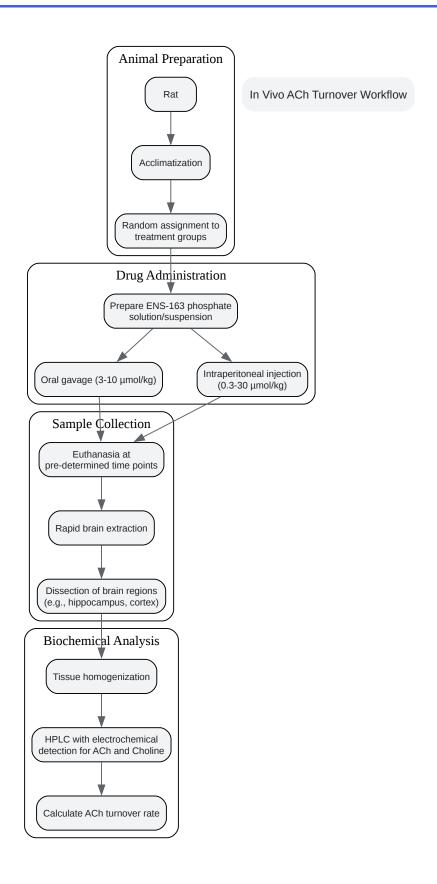
Introduction

ENS-163 phosphate, also identified in scientific literature as SDZ ENS 163, is a potent and selective muscarinic M1 receptor agonist that also exhibits competitive antagonistic properties at the M2 muscarinic receptor.[1][2] This dual mechanism of action makes it a significant pharmacological tool for investigating cholinergic pathways, particularly in the context of cognitive function and neurodegenerative diseases. By acting as a postsynaptic M1 agonist and a presynaptic M2 antagonist, **ENS-163 phosphate** effectively enhances cholinergic transmission, leading to an increase in acetylcholine (ACh) turnover in the brain.[1][2]

These application notes provide detailed dosages and protocols for utilizing **ENS-163 phosphate** to induce and measure acetylcholine turnover, both in in vivo and in vitro experimental settings.

Data Presentation In Vivo Efficacy of ENS-163 Phosphate on Acetylcholine Turnover in Rats

Administration Route	Dosage Range (µmol/kg)	Observed Effect on Brain ACh Levels	Implication	Reference
Oral	3 - 10	Reduction	Increased ACh Turnover	[2]
Intraperitoneal	0.3 - 30	Increased energy of the low frequency band (2-5 Hz) in hippocampal EEG	Enhanced Cholinergic Activity	[2]


In Vitro Pharmacological Profile of ENS-163 Phosphate

Receptor/Ti ssue	Assay	Parameter	Value	Efficacy/Pot ency	Reference
M1 (Rat Superior Cervical Ganglion)	Concentratio n-dependent depolarizatio n	pD2	6.5 ± 0.3	Full agonist (128 ± 4.2% compared to carbachol)	[2]
M2 (Rat Left Atria)	Decrease in contractile force	Efficacy	14 ± 2.9%	Very weak partial agonist	[2]
M2 (Rat Left Atria)	Antagonism of carbachol effect	pA2	5.8 ± 0.2	Competitive antagonist	[2]
M3 (Guinea- pig Ileum)	Force of contraction	pD2	5.3 ± 0.1	Partial agonist (72 ± 4.2%)	[2]
M2 (Rat Hippocampal Slices)	Reversal of oxotremorine- induced inhibition of ACh release	pA2	5.5 ± 0.1	Antagonistic activity	[2]

Signaling Pathways and Experimental Workflow Signaling Pathway of ENS-163 Phosphate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ENS-163
 Phosphate in Acetylcholine Turnover Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662751#dosages-of-ens-163-phosphate-for-inducing-acetylcholine-turnover]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com